Gosogliptin

Description

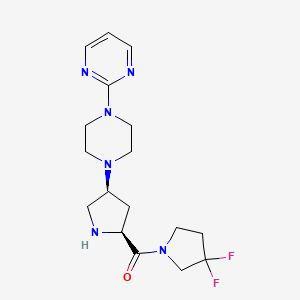

Structure

3D Structure

Properties

IUPAC Name |

(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEWGXUTRTXFRF-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007213 | |

| Record name | Gosogliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869490-23-3 | |

| Record name | Gosogliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869490-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gosogliptin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gosogliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gosogliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSOGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Gosogliptin on Dipeptidyl Peptidase-4 (DPP-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gosogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in the regulation of incretin hormones. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with DPP-4. It provides a comprehensive summary of its inhibitory potency, a description of the downstream signaling pathways affected, and detailed experimental methodologies for the characterization of such an inhibitor. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for type 2 diabetes.

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis.[1] It is a serine exopeptidase that selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] The rapid inactivation of these incretins by DPP-4 diminishes their ability to stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1]

This compound, also known as PF-00734200, is an orally active, small molecule inhibitor of DPP-4.[2][3] By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, thereby prolonging their circulation and enhancing their glucoregulatory effects.[4] This leads to improved glycemic control in patients with type 2 diabetes. This guide provides a detailed examination of the molecular interactions and functional consequences of this compound's binding to DPP-4.

Quantitative Analysis of this compound's Interaction with DPP-4

The inhibitory potency of this compound against DPP-4 has been quantified through enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target | IC50 (nM) | Reference |

| This compound (PF-00734200) | Human DPP-4 | 13 | [Ammirati et al., 2009] |

Table 1: Inhibitory Potency of this compound against DPP-4.

While the IC50 value provides a measure of potency under specific assay conditions, a comprehensive understanding of the binding kinetics requires the determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_i). As of the latest available data, specific k_on, k_off, and K_i values for this compound's interaction with DPP-4 have not been publicly disclosed in the reviewed literature.

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the inhibition of DPP-4, which leads to the potentiation of incretin signaling. The following diagram illustrates the downstream effects of this inhibition.

Caption: Signaling pathway of this compound's action on DPP-4 and its downstream effects.

Experimental Protocols

The characterization of a DPP-4 inhibitor like this compound involves a series of in vitro and structural biology experiments. The following sections provide detailed methodologies for key assays.

DPP-4 Enzyme Inhibition Assay

This assay is fundamental for determining the inhibitory potency (IC50) of a compound against DPP-4. While the specific protocol for this compound from the primary literature is not fully detailed, a general and widely accepted methodology is described below.

Objective: To determine the concentration of this compound required to inhibit 50% of DPP-4 enzymatic activity.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound (or other test compounds)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add the DPP-4 enzyme to each well, except for the blank controls.

-

Add the different concentrations of this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm). The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental workflow for a DPP-4 enzyme inhibition assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to measure the real-time binding kinetics of a ligand (e.g., this compound) to a target protein (e.g., DPP-4), providing data on association (k_on) and dissociation (k_off) rates. A general protocol is outlined below.

Objective: To determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D) for the interaction between this compound and DPP-4.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human DPP-4

-

This compound

-

Immobilization buffer (e.g., acetate buffer, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilize the DPP-4 enzyme onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of this compound over the immobilized DPP-4 surface and a reference flow cell.

-

Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

-

After each injection, regenerate the sensor surface to remove the bound this compound, if necessary.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and K_D values.

References

- 1. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The pharmacokinetics of PF-734200, a DPP-IV inhibitor, in subjects with renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of Gosogliptin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gosogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the key experimental protocols for its synthesis and bioactivity assessment, presents quantitative data in a structured format, and utilizes visualizations to illustrate critical pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the field of metabolic diseases.

Introduction

Type 2 diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. One of the key therapeutic strategies involves the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

This compound, with the IUPAC name (3,3-Difluoro-1-pyrrolidinyl){(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone, is a potent and selective DPP-4 inhibitor.[1] It was initially discovered and developed by Pfizer and is now being developed by SatRx.[1][2] this compound is approved for use in Russia for the treatment of type 2 diabetes.[2] This guide will delve into the technical aspects of its discovery and synthesis.

Discovery and Development

The discovery of this compound emerged from a focused research program aimed at identifying novel DPP-4 inhibitors with optimal potency, selectivity, and pharmacokinetic properties. The development program for this compound, from its initial discovery to clinical trials, can be visualized as a structured workflow.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, with the key challenge being the stereospecific construction of the substituted pyrrolidine core. A representative synthetic route is outlined below, based on the methodologies reported in the scientific literature.

Synthetic Scheme

The synthesis of this compound can be conceptually broken down into the formation of two key fragments, followed by their coupling.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from published procedures.

Step 1: Synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylate

To a solution of (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-2-carboxylate in dichloromethane at 0 °C is added triethylamine, followed by the dropwise addition of methanesulfonyl chloride. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the desired mesylate.

Step 2: Synthesis of (2S,4R)-1-tert-butyl 2-methyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine-2-carboxylate

To a solution of 1-(pyrimidin-2-yl)piperazine in a suitable solvent such as dimethylformamide is added a base, for instance, potassium carbonate. The mesylate from Step 1 is then added, and the reaction mixture is heated. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the coupled product.

Step 3: Hydrolysis to (2S,4R)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid

The ester from Step 2 is dissolved in a mixture of methanol and water, and an aqueous solution of lithium hydroxide is added. The mixture is stirred at room temperature until the hydrolysis is complete. The reaction mixture is then acidified to pH ~6 with a suitable acid, and the product is isolated.

Step 4: Amide Coupling to form (2S,4R)-1-tert-butyl 2-((3,3-difluoropyrrolidin-1-yl)carbonyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine

The carboxylic acid from Step 3 is dissolved in a suitable solvent like dichloromethane. A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine are added, followed by the addition of 3,3-difluoropyrrolidine hydrochloride. The reaction is stirred at room temperature. Upon completion, the mixture is worked up by washing with aqueous solutions, drying, and concentrating to yield the protected this compound.

Step 5: Deprotection to yield this compound

The Boc-protected intermediate from Step 4 is dissolved in a suitable solvent such as dichloromethane, and trifluoroacetic acid is added. The reaction mixture is stirred at room temperature until the deprotection is complete. The solvent is then removed under reduced pressure, and the residue is purified to afford this compound.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, GLP-1 and GIP, thereby prolonging their biological activity.

Signaling Pathway

The mechanism of action of this compound is centered on the potentiation of the incretin pathway.

In Vitro Efficacy and Selectivity

The potency and selectivity of this compound against the DPP-4 enzyme are critical determinants of its therapeutic efficacy and safety profile. These parameters are typically evaluated using in vitro enzyme inhibition assays.

DPP-4 Inhibition Assay Protocol

A standard fluorometric assay is commonly employed to determine the inhibitory activity of compounds against DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (this compound) and reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the DPP-4 enzyme solution, and the different concentrations of the inhibitors or vehicle control.

-

Pre-incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) in a kinetic mode for a defined period (e.g., 30 minutes) at 37°C.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

The percent inhibition for each inhibitor concentration is calculated relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Quantitative Data: In Vitro Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound against DPP-4 and other related proteases.

| Parameter | This compound | Reference Compound (Sitagliptin) |

| DPP-4 IC50 (nM) | 10 - 20 | 15 - 25 |

| Selectivity vs. DPP-8 (fold) | > 1000 | > 1000 |

| Selectivity vs. DPP-9 (fold) | > 1000 | > 1000 |

| Selectivity vs. FAP (fold) | > 1000 | > 1000 |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various preclinical species to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetic Parameters in Preclinical Species

| Parameter | Rat | Dog | Monkey |

| Oral Bioavailability (%) | 40 - 60 | 70 - 90 | 50 - 70 |

| Tmax (h) | 0.5 - 1.0 | 1.0 - 2.0 | 1.0 - 2.0 |

| Half-life (t1/2, h) | 2 - 4 | 4 - 6 | 3 - 5 |

| Plasma Protein Binding (%) | < 20 | < 20 | < 20 |

Clinical Efficacy and Safety

Clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with type 2 diabetes.

Phase III Clinical Trial Results

The following table summarizes the key efficacy and safety data from a representative Phase III clinical trial of this compound as monotherapy.

| Parameter | This compound (30 mg once daily) | Placebo |

| Change in HbA1c from baseline (%) | -0.8 to -1.2 | -0.1 to +0.2 |

| Change in Fasting Plasma Glucose (mg/dL) | -25 to -35 | -5 to +5 |

| Proportion of patients achieving HbA1c <7.0% | 40% - 50% | 10% - 20% |

| Incidence of Hypoglycemia (%) | < 2% | < 2% |

| Common Adverse Events | Nasopharyngitis, headache | Similar to placebo |

Conclusion

This compound is a potent and selective DPP-4 inhibitor with a favorable pharmacokinetic and safety profile. Its discovery and development have followed a rigorous scientific path, from initial lead identification to comprehensive clinical evaluation. The synthetic route to this compound is well-established, and its mechanism of action through the potentiation of the incretin pathway is well-understood. The data presented in this technical guide underscore the therapeutic potential of this compound as a valuable treatment option for individuals with type 2 diabetes mellitus. This document provides a foundational resource for scientists and researchers engaged in the ongoing efforts to develop novel and improved therapies for metabolic diseases.

References

Preclinical Pharmacological Profile of Gosogliptin: A Technical Guide

Introduction: Gosogliptin (formerly PF-00734200) is a potent, selective, and orally active inhibitor of dipeptidyl peptidase-4 (DPP-4). As a member of the gliptin class, it is developed for the management of type 2 diabetes mellitus. The primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing this degradation, this compound enhances the endogenous levels of active incretins, leading to a glucose-dependent increase in insulin secretion and a reduction in glucagon secretion. This technical guide provides a comprehensive overview of the preclinical pharmacological data for this compound, including its in vitro activity, selectivity, in vivo efficacy in animal models, and pharmacokinetic profile.

Mechanism of Action

This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[1] DPP-4 cleaves the N-terminal dipeptides from GLP-1 and GIP, rendering them inactive. By binding to the active site of DPP-4, this compound prevents this inactivation, thereby prolonging the activity of these crucial incretin hormones.[1][2] The resulting increase in active GLP-1 and GIP levels stimulates the pancreatic β-cells to release insulin and suppresses the pancreatic α-cells from releasing glucagon.[1] A key feature of this mechanism is its glucose-dependency; the insulinotropic effect is more pronounced in hyperglycemic states, which significantly reduces the risk of hypoglycemia compared to other antidiabetic agents.[3]

Figure 1: Mechanism of Action of this compound.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through enzyme inhibition and selectivity assays.

Potency against DPP-4

This compound is a highly potent inhibitor of the DPP-4 enzyme. Quantitative analysis has determined its half-maximal inhibitory concentration (IC50), as summarized in the table below.

| Enzyme | IC50 (nM) | Reference |

| DPP-4 | 13 | [4] |

Table 1: In Vitro Potency of this compound against DPP-4.

Selectivity Profile

The selectivity of a DPP-4 inhibitor is critical to minimize off-target effects. This compound has been profiled against other members of the DPP family and related serine proteases. It demonstrates a high degree of selectivity for DPP-4.

| Enzyme | Selectivity vs. DPP-4 | Reference |

| Dipeptidyl Peptidase-2 (DPP-2) | >200-fold | [1] |

| Dipeptidyl Peptidase-8 (DPP-8) | >200-fold | [1] |

| Dipeptidyl Peptidase-9 (DPP-9) | >200-fold | [1] |

| Fibroblast Activation Protein (FAP) | >200-fold | [1] |

| Aminopeptidase P | >200-fold | [1] |

| Propyl Oligopeptidase | >200-fold | [1] |

Table 2: In Vitro Selectivity Profile of this compound.

In Vivo Pharmacology

The efficacy of this compound has been evaluated in rodent models of type 2 diabetes. These studies confirm its ability to improve glycemic control following oral administration.

Oral Glucose Tolerance Test (OGTT)

In preclinical studies, this compound has been shown to improve glucose tolerance. In one key study using a rat model of Parkinson's disease, which also evaluated metabolic parameters, an oral dose of 10 mg/kg/day was administered.[3] While this study focused on neuroprotective effects, it established a pharmacologically active dose in rats that resulted in significant DPP-4 inhibition in both plasma (70-80%) and the brain (20-30%).[3] In dedicated diabetes models, such as the Zucker fatty rat, oral administration of DPP-4 inhibitors has been shown to significantly reduce glucose excursion following a glucose challenge.[5] this compound, when administered orally in various nonclinical models, stimulates insulin secretion and improves glucose tolerance.[1]

Preclinical Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been characterized in several preclinical species, including rats and dogs.

Absorption and Bioavailability

This compound is rapidly absorbed following oral administration in preclinical species, with maximal plasma concentrations (Tmax) typically observed within one hour.[] It exhibits high oral bioavailability.

Distribution

The plasma protein binding of this compound is low.

Metabolism and Excretion

Following oral administration of radiolabeled this compound, the parent drug was the primary circulating component in the plasma of rats (79.9%) and dogs (80.2%).[] The major route of metabolism is hydroxylation of the pyrimidine ring.[]

Excretion pathways differ between species. In rats, the majority of the dose is recovered in the feces (66.0%), with a smaller portion in the urine (30.8%).[1][] In contrast, in dogs, the primary route of excretion is via the urine.[]

| Parameter | Rat | Dog | Reference |

| Tmax (oral) | ~1 hour | ~1 hour | [] |

| Major Circulating Component | Parent Drug (79.9%) | Parent Drug (80.2%) | [] |

| Primary Metabolism | Hydroxylation | Hydroxylation | [] |

| Major Excretion Route | Feces (66.0%) | Urine | [] |

| Urinary Excretion (% of dose) | 30.8% | N/A | [1][] |

Table 3: Summary of Preclinical Pharmacokinetic Properties of this compound.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the IC50 of an inhibitor against DPP-4.

Figure 2: Workflow for In Vitro DPP-4 Inhibition Assay.

Methodology:

-

Reagents: Recombinant human DPP-4 enzyme, fluorogenic substrate Gly-Pro-AMC (aminomethylcoumarin), assay buffer (e.g., Tris-HCl, pH 7.5-8.0), and the test compound (this compound).

-

Procedure: a. In a 96-well microplate, the test compound at various concentrations is pre-incubated with the DPP-4 enzyme in assay buffer for approximately 10 minutes at 37°C. b. The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate. c. The mixture is incubated for a defined period (e.g., 30 minutes) at 37°C. d. The reaction is stopped, and the fluorescence of the liberated AMC is measured using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis: The fluorescence intensity, which is proportional to enzyme activity, is used to calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. The IC50 value is then determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol describes a standard method for assessing the effect of an orally administered compound on glucose tolerance in a rat model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. DPP-4 inhibitors sitagliptin and PF-00734,200 mitigate dopaminergic neurodegeneration, neuroinflammation and behavioral impairment in the rat 6-OHDA model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|PF-734200;PF 734200;PF734200;PF 00734200 [dcchemicals.com]

- 5. researchgate.net [researchgate.net]

Gosogliptin's Effect on Incretin Hormones GLP-1 and GIP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gosogliptin (trade name Saterex) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its effects on the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This document details the underlying signaling pathways, experimental protocols for key assays, and available quantitative data from preclinical and clinical studies.

Core Mechanism of Action: DPP-4 Inhibition

The primary mechanism of action of this compound is the competitive and reversible inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake. By inhibiting DPP-4, this compound prevents the inactivation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their physiological effects.[1]

This enhancement of the incretin system leads to several beneficial downstream effects for glycemic control:

-

Increased Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.

-

Suppressed Glucagon Secretion: Increased GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels.

-

Improved Glycemic Control: The combined effects of increased insulin and decreased glucagon lead to lower fasting and postprandial glucose levels.

A key advantage of this mechanism is the low risk of hypoglycemia, as the insulinotropic effect of incretins is glucose-dependent.

Quantitative Data on this compound's Effects

Table 1: Preclinical Pharmacodynamic Effects of this compound

| Parameter | Species | Dose | Effect | Source |

| Plasma DPP-4 Inhibition | Rat, Non-human primate | Human equivalent oral doses | 70-80% | [1] |

| Plasma GLP-1 Levels | Rat, Non-human primate | Human equivalent oral doses | Elevated | [1] |

| Plasma GIP Levels | Rat, Non-human primate | Human equivalent oral doses | Elevated | [1] |

| Brain DPP-4 Inhibition | Rat | Human equivalent oral doses | 20-30% | [1] |

| Brain GLP-1 Levels | Rat | Human equivalent oral doses | Elevated | [1] |

| Brain GIP Levels | Rat | Human equivalent oral doses | Elevated | [1] |

For context, other DPP-4 inhibitors have demonstrated a 1.5- to 2.4-fold increase in postprandial active GLP-1 levels in healthy volunteers. It is anticipated that this compound would elicit a similar magnitude of effect in humans.

Signaling Pathways

The enhancement of GLP-1 and GIP levels by this compound leads to the activation of their respective signaling pathways in pancreatic β-cells, ultimately promoting insulin secretion.

References

Gosogliptin's Role in Glucose-Dependent Insulin Secretion: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gosogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances glucose-dependent insulin secretion by preventing the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mechanism of action effectively improves glycemic control in patients with type 2 diabetes mellitus with a low risk of hypoglycemia. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its role in modulating insulin secretion. It includes a summary of key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The incretin effect, a phenomenon where oral glucose administration elicits a significantly higher insulin response compared to intravenous glucose, is primarily mediated by GLP-1 and GIP. In type 2 diabetes, this effect is diminished. DPP-4 is the key enzyme responsible for the rapid inactivation of GLP-1 and GIP. This compound, by inhibiting DPP-4, prolongs the activity of these endogenous incretins, thereby restoring a more physiological, glucose-dependent insulin secretion and suppressing inappropriately elevated glucagon levels.[1][2]

Mechanism of Action: Enhancing the Incretin Axis

This compound is an oral, competitive, and reversible inhibitor of the DPP-4 enzyme.[1][3] By binding to the active site of DPP-4, it prevents the cleavage of GLP-1 and GIP into their inactive metabolites. This leads to an increase in the circulating concentrations of active GLP-1 and GIP, which in turn potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1][4] This glucose dependency is a key feature, as it means that insulin secretion is stimulated only when blood glucose levels are elevated, thus minimizing the risk of hypoglycemia.[2]

Signaling Pathway of this compound's Action

The enhanced levels of active GLP-1 and GIP, due to DPP-4 inhibition by this compound, lead to the activation of their respective G-protein coupled receptors on pancreatic β-cells. This initiates a cascade of intracellular signaling events, ultimately resulting in increased insulin synthesis and secretion.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative effects of this compound from preclinical and clinical studies.

Table 1: DPP-4 Inhibition with this compound (PF-00734200)

| Species | Dose | Route of Administration | DPP-4 Inhibition (%) | Study Type |

| Healthy Humans | 10 mg | Oral | ~75% (24h weighted average) | Clinical Trial[3][5] |

| Rat | Not Specified | Oral | 70-80% (plasma) | Preclinical[6][7] |

| Rat | Not Specified | Oral | 20-30% (brain) | Preclinical[6][7] |

Table 2: Effect of this compound on Active Incretin Levels

| Species | Dose | Incretin | Fold Increase vs. Placebo | Study Type |

| Healthy Humans | 10 mg | GLP-1 | 2.3 | Clinical Trial[3][5] |

| Rat | Not Specified | GLP-1 & GIP | Elevated (quantitative data not specified) | Preclinical[6][7] |

Note: The increase in GLP-1 in healthy humans was reported to be non-linear, maximizing at the 10 mg dose.[3][5]

Table 3: Clinical Efficacy of this compound in Type 2 Diabetes

| Parameter | Baseline Value | Value after 12 Weeks | Change from Baseline | Comparator (Vildagliptin) Change from Baseline |

| HbA1c (%) | 8.61 | 7.41 | -1.20 | -1.36 |

Data from a 12-week monotherapy study in drug-naïve patients.[8]

Table 4: Effect of this compound on Insulin Secretion and Glucose Homeostasis

| Parameter | Effect | Note |

| Insulin Secretion (C-peptide, HOMA-B) | Expected to increase | Specific quantitative data for this compound is not readily available in the public domain. The effect is inferred from its mechanism of action as a DPP-4 inhibitor. |

| Fasting Plasma Glucose | Expected to decrease | A study in type 2 diabetes subjects showed effects on glucose levels, but specific quantitative reductions were not detailed in the abstract.[9] |

| Postprandial Glucose | Expected to decrease | The primary mechanism of enhancing glucose-dependent insulin secretion targets post-meal glucose excursions.[2] |

Detailed Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory activity of a compound against DPP-4.

Objective: To quantify the concentration of this compound required to inhibit 50% of DPP-4 activity (IC50).

Principle: The assay measures the cleavage of a fluorogenic substrate (e.g., Gly-Pro-AMC) by the DPP-4 enzyme, which releases a fluorescent product (AMC). The rate of fluorescence increase is proportional to DPP-4 activity.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 fluorogenic substrate (H-Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound (or test compound)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the various concentrations of this compound. Include wells for a positive control (no inhibitor) and a blank (no enzyme).

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the DPP-4 substrate to all wells.

-

Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for a period of 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each this compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Measurement of Active GLP-1 and GIP in Human Plasma

This protocol outlines a method for the quantification of active incretin hormones in plasma samples from clinical studies.

Objective: To measure the concentrations of active (intact) GLP-1 and GIP in plasma following this compound administration.

Principle: Due to the rapid degradation of active incretins by DPP-4 and other proteases, immediate stabilization of blood samples is crucial. Quantification is typically performed using sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or specialized enzyme-linked immunosorbent assays (ELISAs).

Materials:

-

Blood collection tubes containing a DPP-4 inhibitor and a cocktail of other protease inhibitors.

-

Refrigerated centrifuge.

-

Solid-phase extraction (SPE) cartridges for sample clean-up.

-

LC-MS/MS system or a validated ELISA kit specific for active GLP-1 and GIP.

-

Calibrators and quality control samples.

Procedure:

-

Sample Collection: Draw blood directly into pre-chilled collection tubes containing DPP-4 and protease inhibitors.

-

Plasma Separation: Immediately centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Sample Preparation (for LC-MS/MS):

-

Thaw plasma samples on ice.

-

Perform protein precipitation and/or solid-phase extraction to remove interfering substances.

-

Reconstitute the extracted sample in a suitable solvent.

-

-

Quantification:

-

LC-MS/MS: Inject the prepared sample into the LC-MS/MS system. Use stable isotope-labeled internal standards for accurate quantification.

-

ELISA: Follow the manufacturer's instructions for the specific kit. This typically involves incubation of the plasma sample in antibody-coated wells, followed by washing and addition of detection reagents.

-

-

Data Analysis: Construct a calibration curve using the standards and determine the concentration of active GLP-1 and GIP in the unknown samples.

Assessment of β-Cell Function using an Oral Glucose Tolerance Test (OGTT)

This protocol describes a standard method to assess glucose-dependent insulin secretion in a clinical setting.

Objective: To evaluate the effect of this compound on β-cell function by measuring insulin, C-peptide, and glucose levels in response to an oral glucose challenge.

Procedure:

-

Patient Preparation: Patients should fast overnight for at least 8 hours.

-

Baseline Sampling: A baseline blood sample is drawn (time 0) for the measurement of fasting plasma glucose, insulin, and C-peptide.

-

This compound Administration: The patient receives a single oral dose of this compound.

-

Glucose Challenge: After a specified time following drug administration, the patient ingests a standard 75g glucose solution.

-

Post-challenge Sampling: Blood samples are collected at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose load.

-

Biochemical Analysis: All blood samples are analyzed for plasma glucose, insulin, and C-peptide concentrations.

-

Data Analysis:

-

Calculate the area under the curve (AUC) for glucose, insulin, and C-peptide.

-

Determine indices of insulin secretion and sensitivity, such as the Homeostatic Model Assessment of β-cell function (HOMA-B) and insulin resistance (HOMA-IR) from the fasting samples.[10][11]

-

Calculate the C-peptide index to assess stimulated β-cell response.[10]

-

Conclusion

This compound is a well-characterized DPP-4 inhibitor that effectively enhances glucose-dependent insulin secretion through the potentiation of the incretin axis. Its mechanism of action offers a favorable efficacy and safety profile for the management of type 2 diabetes. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the field of diabetes and metabolic diseases. Further studies to quantify its effects on GIP and direct measures of insulin secretion in diverse patient populations will continue to refine our understanding of its clinical utility.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]

- 3. Non-linear increase in GLP-1 levels in response to DPP-IV inhibition in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Alzheimer's Association International Conference [alz.confex.com]

- 7. DPP-4 inhibitors sitagliptin and PF-00734,200 mitigate dopaminergic neurodegeneration, neuroinflammation and behavioral impairment in the rat 6-OHDA model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Initial investigation of efficacy and safety of a new dipeptidyl peptidase-4 inhibitor, this compound, for type 2 diabetes in Russia | Nedosugova | Diabetes mellitus [dia-endojournals.ru]

- 9. Effects of multiple doses of the DPP-IV inhibitor PF-734200 on the relationship between GLP-1 and glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Longitudinal Effects of Glucose-Lowering Medications on β-Cell Responses and Insulin Sensitivity in Type 2 Diabetes: The GRADE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Gosogliptin in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gosogliptin (PF-00734200) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus. Understanding its pharmacokinetic profile in preclinical species is crucial for predicting its behavior in humans and for designing safe and effective clinical trials. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical animal models, including rats and dogs. The document summarizes quantitative data, details experimental methodologies, and presents visual workflows and pathways to facilitate a deeper understanding of the compound's disposition. While a dedicated comprehensive publication on the preclinical pharmacokinetics of this compound is not publicly available, this guide synthesizes information from various sources to provide a coherent overview.

Introduction

This compound is an oral antihyperglycemic agent that functions by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control. Preclinical pharmacokinetic studies are fundamental to drug development, providing essential information on a drug's ADME properties. For this compound, these studies have been conducted in species such as rats and dogs to characterize its metabolic fate and excretion pathways.

Mechanism of Action: DPP-4 Inhibition

The therapeutic effect of this compound is derived from its potent and selective inhibition of the DPP-4 enzyme. The signaling pathway is initiated by food intake, which stimulates the release of incretin hormones from the gut.

Mechanism of action of this compound via DPP-4 inhibition.

Pharmacokinetics in Preclinical Models

Studies on the pharmacokinetics of this compound have been performed in Sprague-Dawley rats and beagle dogs. These studies are critical for understanding the species-specific differences in drug handling and for scaling to human pharmacokinetics.

Quantitative Pharmacokinetic Data

Table 1: Excretion of Radioactivity after a Single Oral Dose of [14C] this compound (5 mg/kg) in Rats and Dogs

| Species | Route of Excretion | Mean Cumulative Recovery (% of Dose) |

| Sprague-Dawley Rat | Urine | 30.8% |

| Feces | 66.0% | |

| Total Recovery | 97.1% | |

| Beagle Dog | Urine | Data not available |

| Feces | Data not available | |

| Total Recovery | Data not available |

Note: The total recovery in rats was measured over 168 hours post-dose. Detailed excretion data for dogs is not publicly available.

A study in a rat model of Parkinson's disease demonstrated that after a single oral dose of 10 mg/kg of this compound, the drug was detected in both plasma and brain tissue, indicating oral absorption and central nervous system penetration.

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical pharmacokinetic evaluation of this compound, based on available information and standard practices in the field.

Animal Models

-

Species: Male Sprague-Dawley rats and male beagle dogs are commonly used non-rodent species for preclinical toxicology and pharmacokinetic studies.

-

Housing and Acclimatization: Animals are typically housed in environmentally controlled conditions with a standard diet and water ad libitum. A suitable acclimatization period is allowed before the commencement of the study.

-

Surgical Procedures: For specific studies, such as those investigating biliary excretion or requiring frequent blood sampling, animals may be surgically prepared with cannulas in the bile duct or major blood vessels (e.g., jugular vein).

Drug Administration and Sample Collection Workflow

The administration of [14C] this compound and subsequent sample collection follows a structured workflow to ensure accurate pharmacokinetic analysis.

Gosogliptin: An In-Depth Analysis of Early-Phase Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial data for Gosogliptin, a novel dipepeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus (T2DM). The document synthesizes efficacy and safety findings, details experimental protocols, and visualizes the underlying mechanism of action and trial design.

Core Mechanism of Action: DPP-4 Inhibition

This compound exerts its therapeutic effect by inhibiting the dipepeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By blocking DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[1][2][3] This enhancement of the incretin system leads to several downstream physiological effects that improve glycemic control:

-

Glucose-Dependent Insulin Secretion: Elevated incretin levels stimulate the pancreatic β-cells to release more insulin, but only when blood glucose levels are high. This glucose-dependent mechanism minimizes the risk of hypoglycemia.[1]

-

Suppression of Glucagon Secretion: Increased GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[1][3][4]

The combined effect of increased insulin and decreased glucagon results in lower fasting and postprandial glucose concentrations.[1]

Early-Phase Monotherapy Clinical Trial Protocol

The primary source of early-phase data for this compound comes from a multicenter, open, randomized clinical trial (NCT03088670) investigating its efficacy and safety against an active comparator, Vildagliptin. The initial stage of this trial focused on a 12-week monotherapy period in drug-naive patients with type 2 diabetes.[5][6]

2.1. Study Design

-

Title: Efficacy and Safety of this compound as Monotherapy and in Combination With Metformin vs. Vildagliptin as Monotherapy and in Combination With Metformin in Drug-naive Type 2 Diabetic Patients.[5][7]

-

Phase: Phase 3 (initial 12-week monotherapy results are presented as early-phase data).[6]

-

Design: Multicenter, open, randomized, active-controlled, parallel-group trial.[6]

-

Primary Objective: To demonstrate that the efficacy of this compound is non-inferior to Vildagliptin in its effect on glycosylated hemoglobin (HbA1c) at Week 12 compared to baseline.[7]

-

Randomization: 299 eligible patients were randomized in a 1:1 ratio.[6]

-

This compound Group (n=149)

-

Vildagliptin Group (n=150)

-

2.2. Patient Population: Inclusion and Exclusion Criteria

| Inclusion Criteria | Exclusion Criteria |

| Men and women aged 18-78 years.[5] | History of type 1 diabetes mellitus.[5] |

| Confirmed clinical diagnosis of T2DM.[5] | Severe metabolic complications (e.g., ketoacidosis) within 6 weeks before screening.[5] |

| Drug-naive or no hypoglycemic drug treatment for at least 12 weeks prior to screening.[5] | Severe diabetic complications (e.g., proliferative retinopathy).[5] |

| HbA1c between 7.5% and 11.0%.[5] | Known allergy or hypersensitivity to this compound, Vildagliptin, or their components.[5] |

| Fasting Plasma Glucose (FPG) < 15 mmol/L.[5] | Pregnancy and lactation.[5] |

| Body Mass Index (BMI) between 22 and 40 kg/m2 .[5] | Malignancy within the last 5 years (except basal-cell carcinoma).[5] |

| Signed informed consent.[5] | Significant cardiovascular diseases within 12 months.[5] |

2.3. Experimental Workflow

The trial followed a structured workflow from patient screening through the 12-week monotherapy treatment period.

Early-Phase Clinical Trial Results

The initial 12-week monotherapy stage of the trial yielded significant data on the efficacy and safety of this compound compared to Vildagliptin.

3.1. Efficacy Data

After 12 weeks, this compound demonstrated a significant reduction in HbA1c levels, which was comparable to the reduction seen in the Vildagliptin group. The changes between the two groups were not significantly different.[6]

Table 1: Glycemic Efficacy Results after 12 Weeks of Monotherapy

| Parameter | This compound (n=149) | Vildagliptin (n=150) | p-value (between groups) |

| Baseline HbA1c (%) | 8.61% | 8.70% | N/A |

| Week 12 HbA1c (%) | 7.41% | 7.34% | N/A |

| Change from Baseline in HbA1c | -1.20% (p < 0.05) | -1.36% (p < 0.05) | N/S |

| Patients Achieving HbA1c ≤ 7.0% | 59 (41%) | 66 (44%) | 0.53 |

| Data sourced from Nedosugova et al.[6] N/A: Not Available; N/S: Not Significant. |

3.2. Safety and Tolerability Data

The safety profiles of this compound and Vildagliptin were found to be comparable during the 12-week monotherapy period.[6] Mild hypoglycemia was infrequent, and the number of adverse events deemed related to the study drugs was low and identical in both groups.[6]

Table 2: Safety Profile after 12 Weeks of Monotherapy

| Parameter | This compound (n=149) | Vildagliptin (n=150) |

| Mild Hypoglycemia Episodes | 7 | 4 |

| Drug-Related Adverse Events | 7 | 7 |

| Data sourced from Nedosugova et al.[6] |

Conclusion

The preliminary results from the initial 12-week monotherapy phase of this clinical trial indicate that this compound is an effective and well-tolerated agent for the treatment of type 2 diabetes in drug-naive patients. Its efficacy in reducing HbA1c and its safety profile, including a low incidence of hypoglycemia and adverse events, were comparable to those of the established DPP-4 inhibitor, Vildagliptin.[6] These early-phase findings support the continued development of this compound as a viable therapeutic option.

References

- 1. droracle.ai [droracle.ai]

- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ClinConnect | Efficacy and Safety of this compound as Monotherapy and in [clinconnect.io]

- 6. Initial investigation of efficacy and safety of a new dipeptidyl peptidase-4 inhibitor, this compound, for type 2 diabetes in Russia | Nedosugova | Diabetes mellitus [dia-endojournals.ru]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Investigating the chemical properties and stability of Gosogliptin

An In-depth Technical Guide on the Chemical Properties and Stability of Gosogliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type II diabetes mellitus.[1] A comprehensive understanding of its chemical properties and stability profile is paramount for the development of robust formulations, the establishment of appropriate storage conditions, and ensuring patient safety. This technical guide provides a detailed overview of the known physicochemical properties of this compound. Due to the limited availability of public data on its forced degradation, this document also presents standardized experimental protocols and discusses potential degradation pathways based on its chemical structure and the known behavior of other gliptins.

Chemical and Physical Properties

This compound, with the IUPAC name (3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone, is a small molecule with a molecular formula of C₁₇H₂₄F₂N₆O.[2] Its fundamental physicochemical properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄F₂N₆O | PubChem[2] |

| Molecular Weight | 366.4 g/mol | PubChem[2] |

| CAS Number | 869490-23-3 | PubChem[2] |

| pKa (Strongest Basic) | 9.38 (Predicted) | DrugBank |

| logP (Octanol-Water) | 0.17 - 0.4 (Predicted) | DrugBank |

| Water Solubility | 1.33 mg/mL (Predicted) | DrugBank |

Experimental Protocols for Physicochemical Characterization

While some properties for this compound are available as predicted values, experimental determination is a critical step in drug development. The following sections detail standard protocols for measuring key parameters.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

-

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

-

Reagents:

-

This compound reference standard

-

Purified water (HPLC grade)

-

Phosphate buffers (pH range 5.0 - 8.0)

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

-

Methodology:

-

Add an excess amount of this compound to vials containing purified water or a buffer of a specific pH.

-

Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let undissolved particles settle.

-

Centrifuge the samples to separate the supernatant from the solid material.

-

Carefully withdraw an aliquot of the supernatant, filter it (e.g., using a 0.45 µm filter), and dilute it with a suitable solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Confirm the pH of the saturated solution.

-

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant(s) of the ionizable groups in this compound.

-

Apparatus:

-

Automated potentiometric titrator

-

Calibrated pH electrode

-

Analytical balance

-

Temperature probe

-

-

Reagents:

-

This compound reference standard

-

Degassed, purified water

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Potassium chloride (KCl) solution (to maintain constant ionic strength)

-

-

Methodology:

-

Accurately weigh and dissolve a known amount of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl).

-

Place the solution in the titration vessel and immerse the calibrated pH electrode and temperature probe.

-

Titrate the solution with standardized 0.1 M HCl to a low pH (e.g., pH 2).

-

Subsequently, titrate the acidified solution with standardized 0.1 M NaOH through the expected pKa range up to a high pH (e.g., pH 12).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve or by using specialized software to analyze the data.

-

Stability of this compound and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors. Forced degradation (stress testing) is performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.

While specific forced degradation data for this compound is not publicly available, studies on other gliptins, such as Denagliptin and Sitagliptin, reveal common degradation pathways involving hydrolysis and oxidation.[3][4] A typical forced degradation study would subject this compound to the conditions outlined in the ICH Q1A(R2) guideline.

General Protocol for Forced Degradation

-

Objective: To generate degradation products to a target level (typically 5-20%) to facilitate the development of a stability-indicating analytical method.

-

Methodology:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80 °C for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat gently (e.g., 60 °C). Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100 °C) for an extended period.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Analysis: All stressed samples are analyzed by a suitable stability-indicating method (e.g., HPLC) and compared to an unstressed control sample. Mass balance should be assessed to ensure that all degradation products are accounted for.

Potential Degradation Pathways

Based on the structure of this compound, which contains amide and piperazine functionalities, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis. This would cleave the molecule into two primary fragments: (2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid and 3,3-difluoropyrrolidine.

-

Intramolecular Cyclization: Similar to other DPP-4 inhibitors like Denagliptin, intramolecular cyclization could occur, potentially leading to the formation of a diketopiperazine derivative, especially under thermal or solution-state stress.[3]

-

Oxidation: The nitrogen atoms in the piperazine and pyrrolidine rings are potential sites for oxidation, which could lead to the formation of N-oxide derivatives.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and process impurities. Reverse-phase HPLC with UV detection is the most common technique for this purpose.

Representative RP-HPLC Method

The following protocol is a representative example for a DPP-4 inhibitor and would require optimization and validation specifically for this compound.

-

Apparatus:

-

HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.5) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 268 nm (This would need to be determined based on the UV spectrum of this compound)

-

Injection Volume: 10 µL

-

-

Method Validation (as per ICH Q2(R1)):

-

Specificity: Demonstrated by the separation of the main peak from all degradation products and placebo peaks. Peak purity should be assessed using a PDA detector.

-

Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration).

-

Accuracy: Determined by recovery studies of spiked samples.

-

Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

-

Conclusion

This technical guide has summarized the core chemical properties of this compound and outlined the standard methodologies required for its comprehensive characterization and stability assessment. While specific degradation pathways and stability-indicating methods for this compound require empirical investigation, the provided protocols and hypothesized degradation routes serve as a robust starting point for researchers and drug development professionals. A thorough understanding and application of these principles are critical for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products.

References

Molecular modeling of Gosogliptin and DPP-4 interaction

An In-depth Technical Guide to the Molecular Modeling of Gosogliptin and DPP-4 Interaction

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis.[1] It functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of various polypeptides.[2] A primary function of DPP-4 is the inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These gut-derived hormones are essential for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[4][5] The rapid degradation of incretins by DPP-4 results in a very short half-life for these hormones, limiting their glucoregulatory effects.[3][6]

The inhibition of DPP-4 has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus (T2DM).[7] By blocking DPP-4 activity, the levels of active GLP-1 and GIP are increased, thereby enhancing the incretin effect and improving glycemic control.[3][6] this compound (trade name Saterex) is a potent and selective DPP-4 inhibitor developed for the treatment of T2DM.[8][9] This technical guide provides a comprehensive overview of the molecular interactions between this compound and DPP-4, with a focus on computational modeling techniques, experimental validation, and the underlying signaling pathways.

Mechanism of Action: The Incretin Pathway

The therapeutic effect of this compound is rooted in its ability to modulate the incretin signaling pathway. Following food intake, GLP-1 and GIP are secreted from the gut, initiating a cascade that leads to enhanced insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells.[4] DPP-4 rapidly cleaves and inactivates these hormones.[3] this compound, as a competitive inhibitor, binds to the active site of DPP-4, preventing the degradation of GLP-1 and GIP.[9] This leads to a 2- to 3-fold elevation in the concentration of active incretins, thereby amplifying their beneficial effects on glucose regulation.[5]

Molecular Structure and Binding Site of DPP-4

DPP-4 is a 766-amino acid protein that forms a homodimer.[10] Its extracellular region contains the catalytic domain, which features a classic α/β-hydrolase fold. The active site of DPP-4 is characterized by several key subsites that are crucial for substrate recognition and inhibitor binding: S1, S2, S1', S2', and S2 extensive.[10] Computational studies have revealed that this compound binds to the S1, S2, and the S2 extensive subsites of the enzyme.[7]

The interaction with the S1 and S2 subsites is considered essential for inhibitory activity, while additional interactions with other subsites, such as the S2 extensive pocket, can significantly increase the inhibitor's potency.[10] Key residues within the active site, such as Glu205 and Glu206, often form critical salt bridge interactions with DPP-4 inhibitors.[7][11]

Quantitative Analysis of DPP-4 Inhibitor Binding

The efficacy of DPP-4 inhibitors is quantified by their binding affinity and inhibitory activity. These metrics are determined through various experimental and computational methods. While specific quantitative data for this compound is proprietary, the table below presents representative data for other well-characterized DPP-4 inhibitors to illustrate the typical range of affinities.

| Inhibitor | IC₅₀ (nM) | KD (μM) | Binding Free Energy (ΔGbind, kcal/mol) | Key Interacting Residues |

| Linagliptin | ~1 | - | -10.2[12][13] | Glu205, Glu206, Trp629, Tyr547[11][14] |

| Sitagliptin | ~19 | - | -8.4[12][13] | Glu205, Glu206[11] |

| Alogliptin | ~24 | - | -9.4[12] | Glu205, Glu206[11] |

| Vildagliptin | ~62 | - | -8.1[12][13] | - |

| Saxagliptin | ~50 | - | -8.3[12] | - |

| Teneligliptin | - | - | - | Glu205, Glu206, Phe357[10] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to block 50% of the enzyme's activity. KD (Dissociation constant) reflects the binding affinity between the inhibitor and the enzyme. Binding free energy is often calculated from molecular dynamics simulations.

Molecular Modeling Workflow

Computational techniques are indispensable for understanding the intricate interactions between inhibitors like this compound and the DPP-4 enzyme at an atomic level. These methods guide the rational design of new, more potent inhibitors.

Experimental Protocols and Methodologies

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., DPP-4).[15][16]

-

Objective: To predict the binding mode and estimate the binding affinity of this compound within the DPP-4 active site.

-

Methodology:

-

Receptor Preparation: The crystal structure of human DPP-4 is obtained from the Protein Data Bank (PDB).[7] Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.

-

Ligand Preparation: A 3D structure of this compound is generated and optimized to its lowest energy conformation.

-

Grid Generation: A grid box is defined around the active site of DPP-4, encompassing the S1, S2, and S2 extensive subsites.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations of this compound within the defined grid box.

-

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.[16][17]

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the this compound-DPP-4 complex over time, offering a more realistic representation of the interaction in a physiological environment.[15][18][19]

-

Objective: To assess the stability of the docked pose and to calculate the binding free energy with higher accuracy.

-

Methodology:

-

System Setup: The top-ranked docked complex from the molecular docking study is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

Energy Minimization: The system's energy is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and the pressure is adjusted while restraining the protein-ligand complex. This is followed by a period of unrestrained equilibration.

-

Production Run: A long-duration simulation (e.g., 100-200 ns) is performed, during which the atomic coordinates and velocities are saved at regular intervals.[15][18]

-

Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex (e.g., using Root Mean Square Deviation - RMSD), the flexibility of different regions (Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions. Methods like MM/GBSA or MM/PBSA are used to calculate the binding free energy.[16]

-

DPP-4 Inhibitor Screening Assay (Fluorescence-based)

This is an in vitro biochemical assay used to measure the inhibitory activity of a compound against the DPP-4 enzyme.[2]

-

Objective: To determine the IC₅₀ value of this compound.

-

Methodology:

-

Reagents: Human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-Aminomethylcoumarin), assay buffer, and the test inhibitor (this compound).[2]

-

Procedure:

-

A dilution series of this compound is prepared.

-

The DPP-4 enzyme is incubated with each concentration of this compound for a defined period.

-

The reaction is initiated by adding the fluorogenic substrate.

-

The enzyme cleaves the substrate, releasing a fluorescent product (AMC).

-

-

Data Acquisition: The fluorescence is measured over time using a plate reader (excitation ~360 nm, emission ~460 nm).[2]

-

Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study the kinetics of biomolecular interactions in real-time.

-

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (KD) of the this compound-DPP-4 interaction.

-

Methodology:

-

Immobilization: The DPP-4 protein is immobilized on the surface of a sensor chip.

-

Binding: A solution containing this compound (the analyte) is flowed over the sensor surface. The binding of this compound to the immobilized DPP-4 causes a change in the refractive index at the surface, which is detected as a response signal.

-

Dissociation: A buffer solution is flowed over the surface to allow for the dissociation of the complex.

-

Analysis: The binding and dissociation phases are monitored in real-time. The resulting sensorgram is fitted to a kinetic model to determine the kon, koff, and KD values.[16]

-

Conclusion

The development of this compound as a therapeutic agent for T2DM is a testament to the power of molecularly targeted drug design. Computational modeling techniques, including molecular docking and dynamics simulations, have been instrumental in elucidating the precise binding mode of this compound within the active site of DPP-4. These in silico methods, when coupled with rigorous experimental validation through biochemical assays and biophysical techniques like SPR, provide a comprehensive understanding of the structure-activity relationship. This detailed molecular insight not only explains the high potency and selectivity of this compound but also provides a robust framework for the future design and optimization of next-generation DPP-4 inhibitors.

References

- 1. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 6. Medicinal Chemistry and Applications of Incretins and DPP-4 Inhibitors in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]